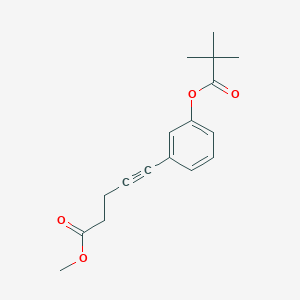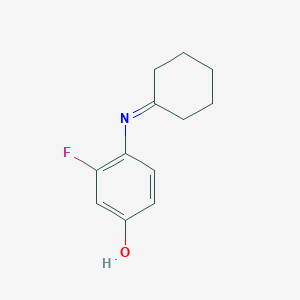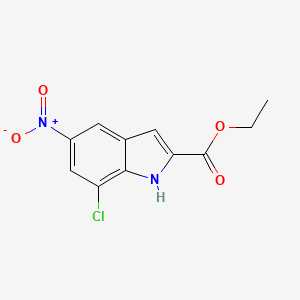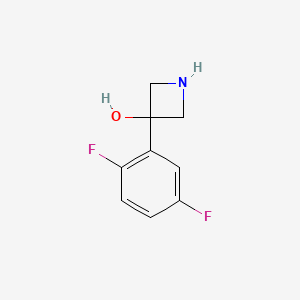![molecular formula C7H13NO2S B11755791 (1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane](/img/structure/B11755791.png)
(1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[320]heptane is a bicyclic compound featuring a methanesulfonyl group and an azabicyclo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane typically involves the formation of the bicyclic structure followed by the introduction of the methanesulfonyl group. One common approach is to start with a suitable bicyclic precursor and introduce the methanesulfonyl group through a sulfonylation reaction. This can be achieved using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the bicyclic structure or the methanesulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the methanesulfonyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while nucleophilic substitution can produce various substituted azabicyclo compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicine, this compound has potential applications as a pharmacophore. Its unique structure can be exploited to design new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. The bicyclic structure can influence the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
(1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane: Unique due to its specific stereochemistry and functional groups.
Sulfonimidates: Similar in having a sulfonyl group but differ in their overall structure and reactivity.
Other Azabicyclo Compounds: Share the bicyclic structure but may have different substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a methanesulfonyl group and a bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H13NO2S |
|---|---|
Peso molecular |
175.25 g/mol |
Nombre IUPAC |
(1R,5S,6R)-6-methylsulfonyl-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C7H13NO2S/c1-11(9,10)7-2-5-3-8-4-6(5)7/h5-8H,2-4H2,1H3/t5-,6+,7+/m0/s1 |
Clave InChI |
CYDDACVYDJRNGQ-RRKCRQDMSA-N |
SMILES isomérico |
CS(=O)(=O)[C@@H]1C[C@@H]2[C@H]1CNC2 |
SMILES canónico |
CS(=O)(=O)C1CC2C1CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


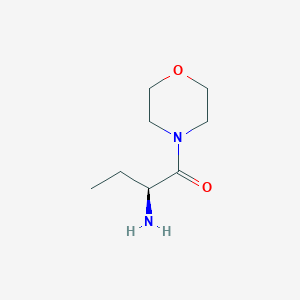
![(1R,2R,3R,4S)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B11755717.png)

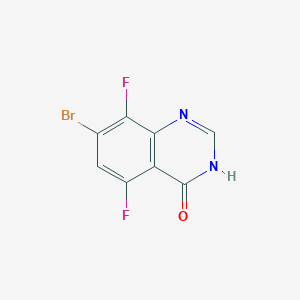

![(3R)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine](/img/structure/B11755753.png)
![8-Methyl-1,8-diazaspiro[5.5]undecane](/img/structure/B11755759.png)

